2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol
Overview
Description
2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol is an organic compound with the molecular formula C₅H₁₃NO₃. It is a versatile chemical used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol can be synthesized through the reaction of ethanolamine with formaldehyde. The reaction typically occurs under mild conditions, with the ethanolamine acting as a nucleophile and attacking the electrophilic carbon in formaldehyde, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethanolamine to a formaldehyde solution under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Results in simpler amines.
Substitution: Yields halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in the preparation of buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol involves its interaction with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The compound’s hydroxyl and amino groups play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler analog with similar chemical properties but lacks the additional hydroxymethyl group.
Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different reactivity.
Triethanolamine: Contains three hydroxyl groups and is more hydrophilic, making it suitable for different industrial applications.
Uniqueness
2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
2-[2-hydroxyethyl(hydroxymethyl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c7-3-1-6(5-9)2-4-8/h7-9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSEYCAANRRBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321657 | |
Record name | 2,2'-[(Hydroxymethyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48044-21-9 | |
Record name | NSC379500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-[(Hydroxymethyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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